The synthesis of 7-methyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone and its derivatives is described in the literature as a multi-step process. While the specific details of the synthesis for this particular compound are not explicitly provided in the provided papers, related analogs within the tetrahydroquinolinylidene aminoguanidine class, such as T-162559, have been synthesized and their pharmacological activity characterized [ [] ]. These syntheses often involve building the core structure through a series of reactions, including cyclization, alkylation, and condensation steps. Further research is needed to explore and optimize the specific synthetic pathways for 7-methyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone.
While the precise mechanism of action for 7-methyl-2-(1-piperidinyl)-7,8-dihydro-5(6H)-quinazolinone is not detailed in the provided papers, it is classified as a novel, non-acylguanidine-type Na+/H+ exchanger (NHE) inhibitor [ [] ]. This suggests that it might exert its effects by binding to and inhibiting the activity of the NHE protein, thereby interfering with sodium-proton exchange across cellular membranes. NHE inhibitors have been investigated for their potential in treating cardiovascular diseases and other conditions associated with NHE dysregulation.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2